2-(4-Isocyanatophenyl)furan

Vue d'ensemble

Description

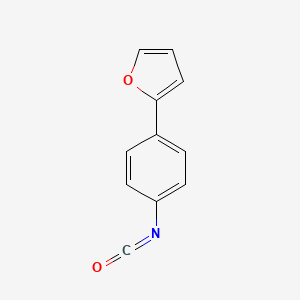

2-(4-Isocyanatophenyl)furan is a chemical compound with the molecular formula C11H7NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of furan compounds, including 2-(4-Isocyanatophenyl)furan, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the cycloisomerization of conjugated allenones into furans under mild conditions .Molecular Structure Analysis

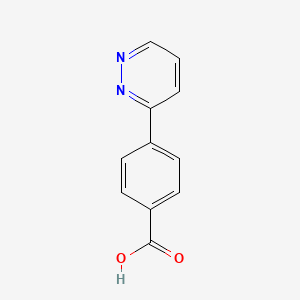

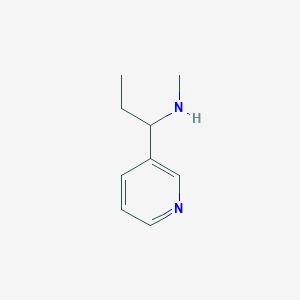

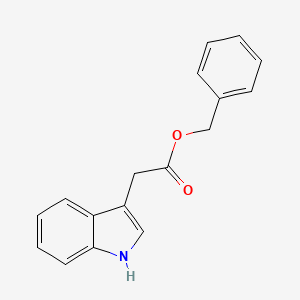

The molecular structure of 2-(4-Isocyanatophenyl)furan consists of a furan ring attached to an isocyanatophenyl group . The furan ring is a five-membered aromatic heterocycle, while the isocyanatophenyl group contains a phenyl ring attached to an isocyanate functional group .Chemical Reactions Analysis

Furan compounds, including 2-(4-Isocyanatophenyl)furan, undergo various chemical reactions. These include oxidation reactions, where furan is converted to furancarboxylic acids, which are then decarboxylated to furan . Other reactions include electrophilic substitution reactions, where furan undergoes nitration, sulfonation, halogenation, and alkylation .Applications De Recherche Scientifique

Pharmaceutical Applications

Furan derivatives are known to be used in the production of various pharmaceuticals. While specific applications of 2-(4-Isocyanatophenyl)furan in pharmaceuticals are not detailed in the search results, it’s plausible that this compound could be involved in the synthesis of drugs due to the reactivity of the isocyanate group which can form ureas and carbamates, commonly found in many pharmaceuticals .

Resin Production

Isocyanates are a key component in the production of polyurethane resins. 2-(4-Isocyanatophenyl)furan could potentially be used to create furan-based polyurethane resins, which may offer unique properties such as improved thermal stability or chemical resistance .

Agrochemicals

The search results do not provide specific examples of 2-(4-Isocyanatophenyl)furan being used in agrochemicals, but given that furan derivatives are utilized in this field, it’s possible that this compound could serve as a precursor or an active ingredient in pesticides or herbicides .

Lacquer Production

Furan derivatives are mentioned as components in lacquers. The isocyanate group in 2-(4-Isocyanatophenyl)furan could react with alcohols to form polyurethanes, which are often used in protective coatings such as lacquers due to their durability .

Material Science

Given the reactivity of isocyanates with various compounds, 2-(4-Isocyanatophenyl)furan could be researched for applications in material science, particularly in developing new polymers with specific desired properties .

Energy Sector

Furfural, a related furan derivative, is involved in energy-related applications. By extension, 2-(4-Isocyanatophenyl)furan might be explored for its potential use in creating new fuels or as a solvent in energy production processes .

Orientations Futures

The future of furan compounds, including 2-(4-Isocyanatophenyl)furan, lies in their potential applications in various fields. For instance, furan compounds can be economically synthesized from biomass, opening up possibilities for the development of more potent pharmaceutical agents . Additionally, furan compounds can serve as building blocks for the synthesis of a wide range of other compounds .

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . In particular, 2-(4-Isocyanatophenyl)furan has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents.

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan-containing compounds are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular formula is C11H7NO2 , and it has a topological polar surface area of 42.6 , which may influence its ADME properties

Result of Action

It has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents, suggesting that it may have effects at the molecular and cellular levels

Action Environment

The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable increase in the use of biomass-derived furan platform chemicals

Propriétés

IUPAC Name |

2-(4-isocyanatophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIYROPEPGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594483 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isocyanatophenyl)furan | |

CAS RN |

859850-66-1 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Copper(2+) bis[2-(dimethylamino)ethan-1-olate]](/img/structure/B1627359.png)

![4-[4-(3,4-Dicarboxybenzoyl)benzoyl]phthalic acid](/img/structure/B1627375.png)